molecular formula C25H53NO4P+ B12466190 (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate

(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate

Cat. No.: B12466190
M. Wt: 462.7 g/mol
InChI Key: SZFPYBIJACMNJV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate is a complex organic compound that features a piperidine ring substituted with a dimethyl group and an octadecyl hydrogen phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate typically involves the reaction of piperidine derivatives with octadecyl phosphate under controlled conditions. The process may include steps such as:

    Formation of the Piperidine Derivative: Starting with piperidine, the compound is alkylated using dimethyl sulfate to introduce the dimethyl groups.

    Phosphorylation: The dimethylpiperidine derivative is then reacted with octadecyl phosphate in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted compounds with different nucleophilic groups.

Scientific Research Applications

(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethylpiperidin-1-ium-4-yl) dodecyl hydrogen phosphate
  • (1,1-Dimethylpiperidin-1-ium-4-yl) hexadecyl hydrogen phosphate

Uniqueness

(1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate is unique due to its longer alkyl chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific hydrophobic or amphiphilic characteristics.

Properties

Molecular Formula

C25H53NO4P+

Molecular Weight

462.7 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl hydrogen phosphate

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3/p+1

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OC1CC[N+](CC1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.